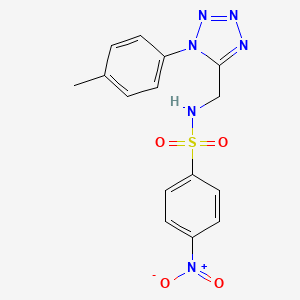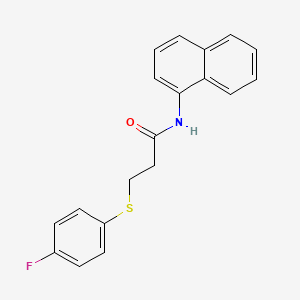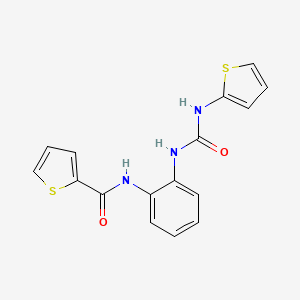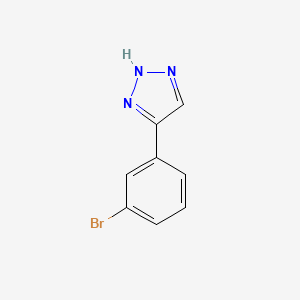![molecular formula C12H16N4O B2780907 (E)-1-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-en-1-one CAS No. 2249695-43-8](/img/structure/B2780907.png)
(E)-1-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-en-1-one, also known as DAPH-2, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies, and its potential as a therapeutic agent is currently being investigated.
作用機序
DAPK2 is a serine/threonine kinase that is involved in the regulation of apoptosis, autophagy, and other cellular processes. (E)-1-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-en-1-one binds to the ATP-binding pocket of DAPK2, preventing its activation and downstream signaling. This leads to the inhibition of cell growth and survival pathways, ultimately resulting in cell death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the growth of bacteria and fungi, suggesting a potential role as an antimicrobial agent. This compound has also been shown to reduce inflammation and oxidative stress in animal models, indicating a potential therapeutic role in diseases such as arthritis and neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using (E)-1-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-en-1-one in lab experiments is its specificity for DAPK2. This allows researchers to selectively target this protein and study its role in various cellular processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on (E)-1-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-en-1-one. One area of interest is the development of more potent and selective inhibitors of DAPK2. Another potential direction is the investigation of the role of DAPK2 in other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, the use of this compound in combination with other therapeutic agents, such as chemotherapy or immunotherapy, could be explored as a potential treatment strategy for cancer.
合成法
The synthesis of (E)-1-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-en-1-one has been described in several publications. One of the most commonly used methods involves the reaction of 5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbaldehyde with N,N-dimethylformamide dimethyl acetal in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 4-dimethylaminobutyryl chloride to yield this compound.
科学的研究の応用
(E)-1-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-en-1-one has been shown to inhibit the activity of a protein called Death-Associated Protein Kinase 2 (DAPK2), which plays a role in cell death and survival pathways. This inhibition has been found to have a significant impact on the growth and survival of cancer cells in vitro and in vivo. This compound has been tested in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer, and has been shown to induce cell death and reduce tumor growth.
特性
IUPAC Name |
(E)-1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-15(2)5-3-4-12(17)16-7-10-6-13-9-14-11(10)8-16/h3-4,6,9H,5,7-8H2,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJHDYIOVOWJEX-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N1CC2=CN=CN=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N1CC2=CN=CN=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Isopropylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B2780827.png)
![Tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2780830.png)

![Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/no-structure.png)

![1-[4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2780836.png)
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2780838.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2780841.png)
![3-(4-Chlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2780845.png)
![2-(2-Methoxyethylsulfanyl)-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2780847.png)